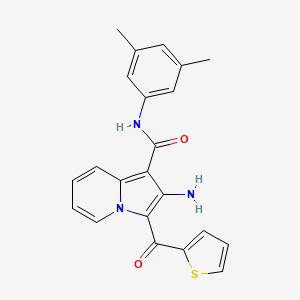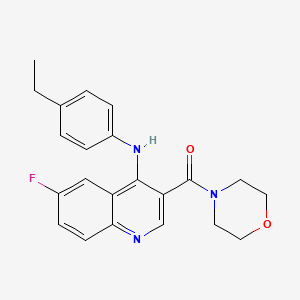
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a fluoro group at the 6-position, an ethylphenylamino group at the 4-position, and a morpholino group attached to a methanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Substitution with Ethylphenylamino Group: The ethylphenylamino group can be introduced through nucleophilic aromatic substitution (S_NAr) reactions.
Attachment of the Morpholino Group: The morpholino group can be attached via amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoline core or the carbonyl group, resulting in the formation of reduced quinoline derivatives or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly employed.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) to facilitate the reaction.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the fluoro and morpholino groups may enhance its binding affinity and specificity for certain proteins, leading to the modulation of signaling pathways and cellular functions.
相似化合物的比较
(4-Amino-6-fluoroquinolin-3-yl)(morpholino)methanone: Lacks the ethylphenyl group, which may affect its biological activity and binding properties.
(4-((4-Methylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic profile.
(4-((4-Ethylphenyl)amino)-6-chloroquinolin-3-yl)(morpholino)methanone: Substitutes the fluoro group with a chloro group, which may impact its reactivity and interactions with biological targets.
Uniqueness: The presence of the ethylphenylamino group and the fluoro substitution at the 6-position of the quinoline core makes (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone unique. These structural features contribute to its distinct chemical and biological properties, including enhanced binding affinity, specificity, and potential therapeutic efficacy.
属性
IUPAC Name |
[4-(4-ethylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-2-15-3-6-17(7-4-15)25-21-18-13-16(23)5-8-20(18)24-14-19(21)22(27)26-9-11-28-12-10-26/h3-8,13-14H,2,9-12H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZJXZGHKLRERN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
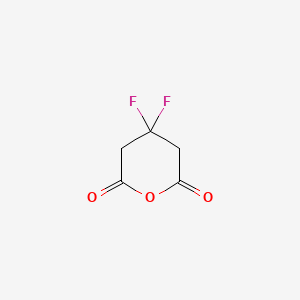
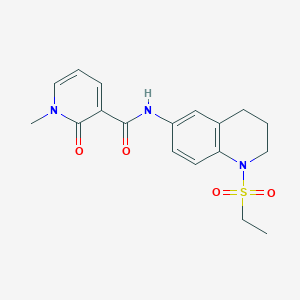
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2404200.png)


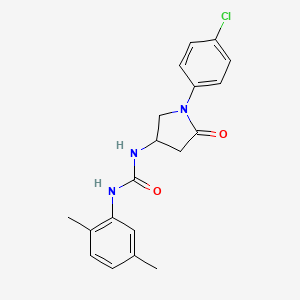
![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)
![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)
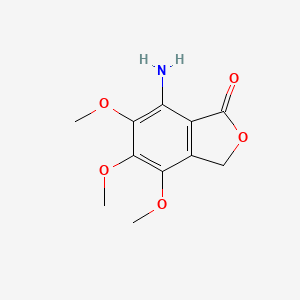
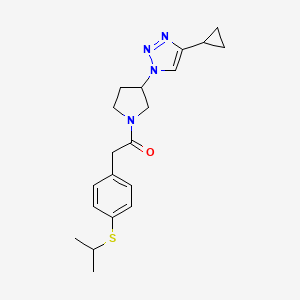

![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
